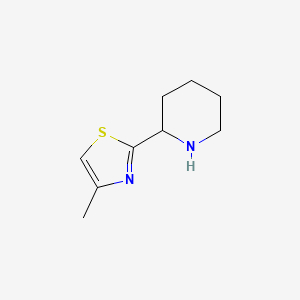

2-(4-Methyl-1,3-thiazol-2-yl)piperidine

Description

Properties

IUPAC Name |

4-methyl-2-piperidin-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-7-6-12-9(11-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWOBOKVVXFSGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine

General Synthetic Approach

The synthesis of this compound typically involves the functionalization of the piperidine ring with a thiazole substituent at the 2-position. The key synthetic challenge is the formation of a carbon–carbon or carbon–heteroatom bond linking the thiazole ring to the piperidine nucleus.

A common approach includes:

- Starting Materials: 4-methyl-1,3-thiazole derivatives and piperidine or its functionalized precursors.

- Key Reaction: Nucleophilic substitution or coupling reactions where the thiazole moiety is introduced via a suitable leaving group or electrophilic site on the piperidine ring.

Specific Synthetic Routes

Amide Coupling and Subsequent Functionalization (Analogous Strategy)

Research on 2-amino-thiazole derivatives shows a multi-step approach involving:

- Protection of amino groups (e.g., Boc protection).

- Hydrolysis of ester groups to acids.

- Peptide coupling with amines (including piperidine) using carbodiimide-based coupling agents such as EDCI and HOBt.

- Deprotection and further coupling with isocyanates or acids.

Although this route is more complex and designed for derivatives with carboxamide functionalities, the coupling chemistry principles apply to attaching thiazole rings to piperidine derivatives.

Reaction Conditions and Optimization

| Parameter | Typical Range/Conditions | Notes |

|---|---|---|

| Temperature | 40–80°C | Controlled heating to favor substitution |

| Solvent | Ethanol, DMF, Dichloromethane (DCM) | Polar solvents facilitate nucleophilic substitution |

| Reaction Time | 12–24 hours | Sufficient for completion, monitored by TLC |

| Catalysts/Additives | Triethylamine (base), HOBt, EDCI | Facilitate coupling and prevent side reactions |

| Purification Methods | Crystallization, flash chromatography | Essential for isolating pure product |

Optimization involves balancing reaction time and temperature to maximize yield while minimizing by-products. Automated continuous flow systems improve reproducibility in scale-up.

Analytical Characterization Supporting Preparation

The successful synthesis of this compound is confirmed by:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR identifies proton environments, with characteristic signals for the piperidine ring protons (δ ~2.8–3.2 ppm) and thiazole protons (δ ~7.1–7.3 ppm).

- ^13C NMR confirms the carbon backbone and substitution pattern.

-

- Provides definitive structural confirmation, including bond angles, stereochemistry, and conformation of the piperidine ring.

Elemental Analysis and Mass Spectrometry:

- Verify molecular formula and purity.

These techniques ensure the integrity of the synthetic product and guide process optimization.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,3-thiazol-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

Substitution: Halogenation and alkylation reactions can occur at the thiazole ring, often using reagents like bromine or alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Bromine in chloroform for halogenation; alkyl halides in the presence of a base for alkylation.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding thiazolidine derivative.

Substitution: Formation of halogenated or alkylated thiazole derivatives.

Scientific Research Applications

Antitumor Activity

Research has shown that compounds similar to 2-(4-Methyl-1,3-thiazol-2-yl)piperidine exhibit promising antitumor properties. For instance, thiazole derivatives have been reported to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT-116 (Colon) | 10.5 |

| Compound B | MCF-7 (Breast) | 8.3 |

| Compound C | HeLa (Cervical) | 12.0 |

These results indicate that modifications in the thiazole structure can enhance cytotoxic effects against various cancer types .

Neuropharmacology

The compound has been investigated for its potential as an atypical antipsychotic. Studies indicate that derivatives of piperidine may interact with dopamine and serotonin receptors, which are critical in treating schizophrenia and other psychiatric disorders. For example, a related study found that certain piperazine derivatives exhibited high affinity for dopamine D2 and serotonin 5-HT receptors while minimizing side effects associated with traditional antipsychotics .

Table 2: Binding Affinities of Piperidine Derivatives

| Compound | D2 Receptor Ki (nM) | 5-HT1A Receptor Ki (nM) |

|---|---|---|

| Compound X | 30 | 50 |

| Compound Y | 25 | 45 |

This suggests that structural modifications can lead to compounds with improved therapeutic profiles .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to this compound demonstrate significant activity against various bacterial strains.

Table 3: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 12 µg/mL |

| Compound E | S. aureus | 10 µg/mL |

| Compound F | P. aeruginosa | 15 µg/mL |

These findings highlight the potential of this compound as a scaffold for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . The piperidine ring provides additional steric and electronic effects that enhance the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

Key structural analogs differ in the substitution position of the thiazole ring on the piperidine:

| Compound | Substitution Position | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| 2-(4-Methyl-1,3-thiazol-2-yl)piperidine | Piperidine-2 | C₉H₁₄N₂S | 933701-74-7 | 182.29 | High conformational flexibility |

| 3-(4-Methyl-1,3-thiazol-2-yl)piperidine | Piperidine-3 | C₉H₁₄N₂S | N/A | 182.29 | Altered spatial orientation of thiazole |

| 4-(4-Methyl-1,3-thiazol-2-yl)piperidine | Piperidine-4 | C₉H₁₄N₂S | 933701-74-7* | 182.29 | Increased steric hindrance |

| 1-(4-Methyl-1,3-thiazol-2-yl)piperidine | Piperidine-1 | C₉H₁₄N₂S | 58350-38-2 | 182.29 | Reduced basicity due to N-substitution |

Impact of Substitution Position :

- 2-Substituted isomer (target compound): Optimal for interactions with planar binding pockets due to axial orientation of the thiazole .

- 3- and 4-Substituted isomers : Steric effects may limit access to hydrophobic regions in enzyme active sites .

Functional Group Variations

Compounds with modified thiazole substituents or appended pharmacophores:

Key Observations :

- Methyl vs. Bulkier Substituents : The methyl group in the target compound balances lipophilicity (ALogP ~2.8) and steric demands, favoring membrane permeability over bulkier analogs like AB3 (ALogP 3.58) .

- Hybrid Pharmacophores : Compounds like AB3 and AB5 exhibit lower ligand efficiency despite higher binding energies, likely due to increased molecular complexity .

Physicochemical and Pharmacokinetic Properties

*Reduced basicity due to N-substitution in the 1-isomer .

Biological Activity

2-(4-Methyl-1,3-thiazol-2-yl)piperidine is a heterocyclic compound characterized by a piperidine ring fused with a thiazole moiety. The presence of the thiazole ring is significant as it contributes to the compound's diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 166.24 g/mol. The thiazole component enhances the compound's interaction with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, this compound has demonstrated effectiveness against various bacterial strains. The mechanism involves the enhancement of reactive oxygen species (ROS) levels in microbial cells, leading to oxidative stress and cell death.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

Antifungal Activity

The compound has also shown promising antifungal properties. Studies have revealed that it can inhibit the growth of fungi by disrupting their cellular processes.

| Fungal Strain | Inhibition Zone Diameter (mm) |

|---|---|

| Aspergillus niger | 15 mm |

| Fusarium oxysporum | 20 mm |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been found to induce apoptosis in cancer cells through multiple pathways, including modulation of caspase activity and disruption of microtubule assembly.

Case Study: Breast Cancer Cell Line MDA-MB-231

In vitro studies on MDA-MB-231 breast cancer cells showed that the compound induced significant morphological changes at concentrations as low as 1 µM. Additionally, it enhanced caspase-3 activity by approximately 1.5 times at a concentration of 10 µM, indicating its role as an apoptosis inducer.

| Concentration (µM) | Caspase-3 Activity (fold increase) |

|---|---|

| 1 | 1.33 |

| 10 | 1.57 |

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within cells. The thiazole ring facilitates these interactions, enhancing the compound's pharmacological effects.

Key Mechanisms:

- Reactive Oxygen Species Generation : Induces oxidative stress in microbial cells.

- Microtubule Disruption : Affects cell division in cancer cells.

- Caspase Activation : Promotes apoptosis through intrinsic pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 2-(4-Methyl-1,3-thiazol-2-yl)piperidine, and how can reaction efficiency be improved?

- Methodology : Optimize reaction conditions using polar aprotic solvents (e.g., dichloromethane) with NaOH as a base, as demonstrated in analogous piperidine-thiazole syntheses. Monitor reaction progress via TLC or HPLC and purify via column chromatography. Yield improvements can be achieved by controlling stoichiometry and reaction temperature (e.g., 0–25°C) .

- Safety : Follow protocols for handling corrosive reagents (e.g., H290, H315 codes) and implement fume hood practices to mitigate inhalation risks .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment of this compound?

- NMR Analysis : Use - and -NMR to identify characteristic peaks (e.g., piperidine ring protons at δ 1.4–2.8 ppm, thiazole protons at δ 6.5–7.5 ppm). Compare with reference data for related piperidine-thiazole hybrids .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., calculated for CHNS: 182.09 g/mol).

- Purity : Validate via HPLC (≥95% purity) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological targets and ADMET properties of this compound derivatives?

- QSAR Modeling : Utilize datasets (e.g., 43 phenyl piperidine derivatives with SERT IC values) to correlate structural descriptors (e.g., logP, polar surface area) with activity. Train models using ADMET Predictor™ or MedChem Designer™ software .

- Target Prediction : Apply SwissTargetPrediction to identify kinase, protease, or ion channel targets. PASS analysis can estimate probabilities for CNS activity (e.g., neurotransmitter uptake inhibition) .

- ADMET : Simulate blood-brain barrier penetration (logBB > 0.3) and cytochrome P450 interactions (e.g., CYP2D6 inhibition risk) .

Q. What structural modifications enhance membrane permeability and CNS-targeted activity in piperidine-thiazole hybrids?

- Thiazole Modifications : Introduce electron-withdrawing groups (e.g., -Cl) to improve lipophilicity (clogP 2–4). Methyl substitution at the thiazole 4-position (as in 4-methyl-1,3-thiazole) enhances metabolic stability .

- Piperidine Conformation : Rigidify the piperidine ring via spiro-fusion (e.g., spiropiperidine scaffolds) to reduce conformational flexibility and improve target binding. This approach mimics strategies used in neurodegenerative drug candidates .

- Experimental Validation : Test membrane permeability using PAMPA assays and assess CNS activity via in vitro dopamine/serotonin reuptake inhibition models .

Q. How do solvent and pH conditions influence the stability of this compound in biological assays?

- pH Stability : Perform kinetic studies in buffers (pH 3–9) to identify degradation pathways. Piperidine derivatives are prone to oxidation at alkaline pH, requiring antioxidants (e.g., BHT) in storage solutions .

- Solvent Compatibility : Use DMSO for stock solutions (<10% v/v in assays) to prevent precipitation. Avoid aqueous solutions with high ionic strength, which may promote aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.